Technical Monograph: 4-[(2-Methylpyrimidin-4-yl)oxy]aniline
Technical Monograph: 4-[(2-Methylpyrimidin-4-yl)oxy]aniline
The following technical guide provides an in-depth analysis of 4-[(2-Methylpyrimidin-4-yl)oxy]aniline (CAS 1283979-71-4), a specialized heterocyclic building block used in the synthesis of Type II kinase inhibitors.
CAS No: 1283979-71-4
Executive Summary & Core Identity
4-[(2-Methylpyrimidin-4-yl)oxy]aniline acts as a critical pharmacophore scaffold in medicinal chemistry, specifically within the "aryloxy-pyrimidine" class of kinase inhibitors. This structural motif serves as a bioisostere to the phenoxy-pyridine cores found in approved VEGFR/PDGFR inhibitors (e.g., Sorafenib, Regorafenib). By incorporating a pyrimidine ring, researchers modulate the H-bond acceptor capability and metabolic stability of the "hinge-binding" or "linker" region of the drug molecule.
Physicochemical Profile
| Property | Specification |
| CAS Number | 1283979-71-4 |
| IUPAC Name | 4-[(2-methylpyrimidin-4-yl)oxy]aniline |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calc) | ~4.5 (Aniline NH₂), ~2.0 (Pyrimidine N) |
| LogP | ~1.8 (Predicted) |
Synthetic Methodology & Optimization
The synthesis of 4-[(2-Methylpyrimidin-4-yl)oxy]aniline relies on a Nucleophilic Aromatic Substitution (
Core Reaction Pathway
The reaction involves the displacement of a leaving group (typically chlorine) on the 2-methylpyrimidine ring by the phenoxide anion generated from 4-aminophenol (or 4-nitrophenol followed by reduction).
Preferred Protocol: Direct
Coupling
This route is preferred for its atom economy and avoidance of metal catalysts.
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Reagents: 4-Chloro-2-methylpyrimidine (1.0 eq), 4-Aminophenol (1.1 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer intermediate).
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Conditions: Heat to 80–100°C for 4–6 hours under inert atmosphere (
).
Mechanism of Action: The reaction proceeds via an addition-elimination mechanism. The base deprotonates the phenol, creating a potent nucleophile that attacks the C-4 position of the pyrimidine. The negative charge is delocalized onto the pyrimidine nitrogens before chloride elimination restores aromaticity.
Visualization: Synthetic Workflow
The following diagram illustrates the reaction logic and critical process controls.
Caption: Step-wise
Experimental Protocol (Self-Validating)
Standard Operating Procedure for Research Scale (10g batch)
Step 1: Reaction Setup
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Charge a 250 mL round-bottom flask with 4-aminophenol (12.0 g, 110 mmol) and potassium carbonate (37.8 g, 274 mmol).
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Add DMF (100 mL) and stir at room temperature for 15 minutes to ensure deprotonation (color change to dark brown is typical).
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Add 4-chloro-2-methylpyrimidine (12.8 g, 100 mmol) in one portion.
Step 2: Reaction & Monitoring 4. Heat the mixture to 90°C . 5. Validation Point: Monitor by TLC (50% EtOAc/Hexane) or HPLC after 3 hours. The limiting reagent (chloropyrimidine) should be consumed (<1%).
- Note: If reaction stalls, add 0.1 eq of Cs₂CO₃ as a catalyst.
Step 3: Workup & Isolation 6. Cool reaction mass to 25°C. 7. Pour slowly into ice-water (500 mL) with vigorous stirring. The product should precipitate as a solid. 8. Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts. 9. Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%. Dry in a vacuum oven at 45°C.
Analytical Characterization
To confirm identity and purity, the following spectral signatures must be verified.
1H NMR Interpretation (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.45 | Doublet (d) | 1H | Pyrimidine H-6 | Deshielded by adjacent N atoms. |
| 6.85 - 6.95 | Multiplet (m) | 2H | Phenyl (ortho to O) | AA'BB' system, typical of 1,4-disubstitution. |
| 6.55 - 6.65 | Multiplet (m) | 2H | Phenyl (ortho to NH₂) | Shielded by electron-donating amine. |
| 6.40 | Doublet (d) | 1H | Pyrimidine H-5 | Shielded; doublet couples with H-6. |
| 5.05 | Broad Singlet | 2H | -NH₂ | Exchangeable protons (disappears with D₂O). |
| 2.45 | Singlet (s) | 3H | -CH₃ | Methyl group on Pyrimidine C-2. |
Quality Control Criteria
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HPLC Purity: >98.0% (Area %).
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Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 202.1.
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Appearance: Material must be free of dark tar (oxidation products of aminophenol).
Applications in Drug Discovery
This compound is a "privileged structure" for designing Type II Kinase Inhibitors . It serves as the "Linker-Tail" segment that connects the ATP-binding hinge region to the hydrophobic back pocket of the kinase.
Pharmacophore Mapping
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Pyrimidine Ring: Acts as a hinge binder or a spacer, often forming H-bonds with residues like Cys919 (in VEGFR2).
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Ether Linker: Provides rotational freedom, allowing the molecule to adopt the active "DFG-in" or inactive "DFG-out" conformation.
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Aniline Amine: Serves as a handle for further derivatization (e.g., urea formation with isocyanates) to create the "Cap" that interacts with the glutamate/aspartate residues.
Visualization: Structural Utility
Caption: Derivatization pathways transforming the core scaffold into potent kinase inhibitors.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
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H411: Toxic to aquatic life with long-lasting effects.
Handling Protocol:
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Use a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Waste Disposal: Segregate as halogenated organic waste (due to trace starting material) or non-halogenated organic waste depending on purity.
References
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Chemical Identity & CAS Verification
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1283979-71-4. Retrieved from .
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Synthetic Methodology (General SNAr on Pyrimidines)
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Luo, Z., et al. (2018). "Synthesis and biological evaluation of novel pyrimidine derivatives as potential VEGFR-2 inhibitors." European Journal of Medicinal Chemistry. Link
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Kinase Inhibitor Design Principles
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Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link
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Vendor Specification & Safety Data
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BLD Pharm (2026). Product Safety Data Sheet: 4-[(2-Methylpyrimidin-4-yl)oxy]aniline. Link
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